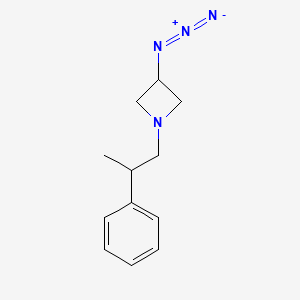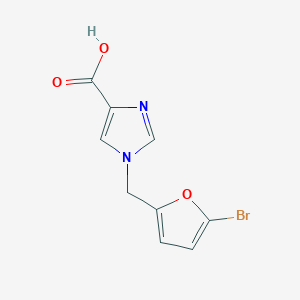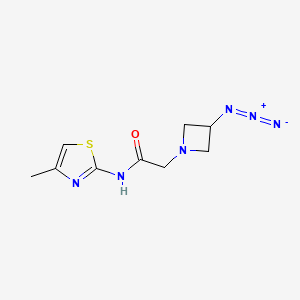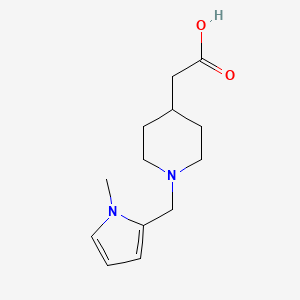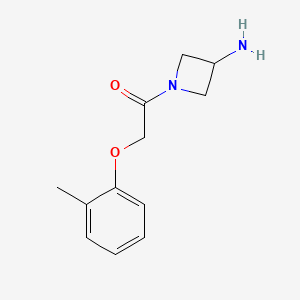
1-(3-Aminoazetidin-1-yl)-2-(o-tolyloxy)ethan-1-one
Vue d'ensemble
Description
1-(3-Aminoazetidin-1-yl)-2-(o-tolyloxy)ethan-1-one, or 1-AATO, is an organic compound with a wide range of applications in synthetic chemistry and pharmaceutical research. It is a versatile building block for the synthesis of a variety of compounds with diverse biological activities. 1-AATO is a potent inhibitor of many enzymes, including cytochrome P450, and has been used in a number of pharmaceutical and laboratory research studies.
Applications De Recherche Scientifique
Synthesis of Novel Compounds
The chemical compound 1-(3-Aminoazetidin-1-yl)-2-(o-tolyloxy)ethan-1-one serves as a precursor in the synthesis of a diverse range of novel compounds. For instance, a study outlined a four-step synthesis leading to various (S)-1-(heteroaryl)ethan-1-amines from (S)-Boc-alanine, highlighting its potential in creating new chemical entities with potential medicinal properties (Svete et al., 2015). This process involves cyclisation, acidolytic removal of the Boc group, and stereoselective catalytic hydrogenation, indicating the compound's utility in synthetic organic chemistry.
Medicinal Intermediate Synthesis
Another application involves its use as a medicinal intermediate. In one study, 1-(diphenylmethyl)-3-aminoazetidine, a related azetidine compound, was synthesized through a series of reactions starting from a hydroxyazetidin precursor, showcasing the versatility of azetidine-based compounds in drug development (Yang, 2009).
Inhibition of Monoamine Oxidase
Azetidine derivatives, similar to 1-(3-Aminoazetidin-1-yl)-2-(o-tolyloxy)ethan-1-one, have been investigated for their potential as inhibitors of monoamine oxidase (MAO), with specific derivatives showing promising activity against the A isoform of the enzyme, which is significant in treating depression and anxiety (Mai et al., 2002).
Development of Antimicrobial Agents
The structure of azetidine compounds lends itself to the development of antimicrobial agents. A series of azetidinone derivatives, incorporating quinoline, pyrazole, and benzofuran moieties, were synthesized and showed significant antibacterial activity, demonstrating the compound's role in addressing antibiotic resistance (Idrees et al., 2020).
Potential Antiviral Applications
Research has also explored the potential of azetidine-based compounds in antiviral therapy, particularly against COVID-19. Synthesis of thiadiazole and triazole hybrids starting from azetidine derivatives revealed good docking scores against COVID-19 main protease, suggesting their utility in developing novel antiviral drugs (Rashdan et al., 2021).
Propriétés
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-(2-methylphenoxy)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9-4-2-3-5-11(9)16-8-12(15)14-6-10(13)7-14/h2-5,10H,6-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIZICCHFKAFBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



